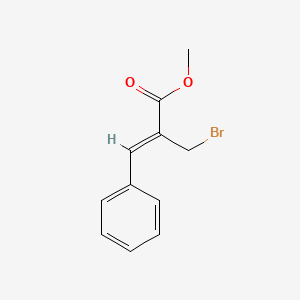

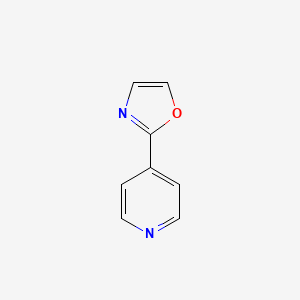

![molecular formula C14H11FO3 B1308904 3-[(3-氟苄基)氧基]苯甲酸 CAS No. 887599-64-6](/img/structure/B1308904.png)

3-[(3-氟苄基)氧基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[(3-Fluorobenzyl)oxy]benzoic acid is a compound that can be associated with the broader class of fluoro-benzoic acids, which have been studied for various properties including their phase behavior in liquid crystals and potential biological activities. While the specific compound is not directly studied in the provided papers, insights can be drawn from related research on fluoro-benzoic acids and their derivatives.

Synthesis Analysis

The synthesis of fluoro-benzoic acid derivatives often involves the introduction of fluorine or fluorinated groups into the benzene ring, which can significantly alter the physical and chemical properties of the compound. For instance, the synthesis of 3-fluoroaspartic acid involves the reaction of dibenzyl difluoromaleate with dibenzylamine, followed by reduction and hydrogenolysis to afford the desired fluoroaspartic acid . Similarly, the synthesis of various fluoro-substituted benzyl and phenethyl alcohols, which can be precursors to benzoic acid derivatives, has been achieved through metalation and subsequent carboxylation .

Molecular Structure Analysis

The molecular structure of fluoro-benzoic acid derivatives is characterized by the presence of fluorine atoms on the benzene ring, which can influence the conformation and reactivity of the molecule. For example, the crystal structure of 3-oxo-3H-2,1-benzoxiodol-1-yl o-fluorobenzoate reveals a topotactically aligned crystal structure, indicating the influence of fluorine on the molecular arrangement . Additionally, the gas phase measurements of mono-fluoro-benzoic acids have provided insights into the rotational transition lines and conformations of these molecules .

Chemical Reactions Analysis

Fluoro-benzoic acids can participate in various chemical reactions, often facilitated by the electron-withdrawing nature of the fluorine atom. The solid-state chemistry of organic polyvalent iodine compounds, for example, demonstrates the topotactic hydrolysis of a fluorobenzoate derivative to yield o-iodosobenzoic acid and o-fluorobenzoic acid . The reactivity of these compounds can be further manipulated through the introduction of protective groups, as seen in the synthesis of fluorobenzoic acids where the triisopropylsilyl group was found to be advantageous .

Physical and Chemical Properties Analysis

The introduction of fluorine into benzoic acid derivatives significantly affects their physical and chemical properties. For instance, the liquid crystalline properties of hydrogen-bonded complexes based on allyloxybenzoic acid compounds and 4,4'-bipyridine were found to be influenced by the number of lateral fluorine atoms on the rigid core . The presence of fluorine can also impact the antibacterial activity of benzoic acid derivatives, as seen in the study of novel 3-hydroxy benzoic acid hybrid derivatives .

科学研究应用

化学合成和功能化

3-[(3-氟苄基)氧基]苯甲酸在化学合成中用作底物,尤其是在有机化学领域。研究表明,氟苄基醇在金属介导的位点选择性功能化中很有用,可合成各种氟苯甲酸。这一过程受益于保护基团三异丙基甲硅烷基 (TIPS) 的使用,该基团因其在碱性和酸性介质中的稳定性而显示出提高产率和促进进一步结构精细化的作用。尽管产率不同,但这种方法强调了氟化苄基醇直接金属化的重要性,因为它可以生产出一系列具有高区域选择性和操作简便性的苯甲酸和内酯 (Marzi、Spitaleri、Mongin 和 Schlosser,2002 年)。

分析化学和环境示踪

氟苯甲酸,包括与 3-[(3-氟苄基)氧基]苯甲酸在结构上相关的化合物,被用作各种环境和工业应用中的化学示踪剂。它们在水热、地热、浸出和油田研究中特别有价值,用于跟踪流体流动路径和提高采油率。选择氟化苯甲酸而不是放射性示踪剂的动机是它们的无毒性和低检测限,这是通过先进的分析技术实现的。这一应用表明氟苯甲酸在环境科学和工程中对于优化资源提取和管理策略至关重要 (Kumar 和 Sharma,2021 年)。

超分子化学和材料科学

在材料科学中,已经探索了通过氟化对苯甲酸进行结构改性的方法,以研究其对超分子组装的影响。在苯甲酸衍生物中引入氟原子会影响超分子氢键液晶 (HBLC) 材料的介晶热稳定性。这些研究突出了氟定位和质子受体链长对配合物的介晶稳定性、熔化和澄清温度的影响。此类研究为设计具有定制化特性的超分子结构提供了见解,用于先进的材料应用 (Bhagavath 等人,2013 年)。

安全和危害

属性

IUPAC Name |

3-[(3-fluorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEUDJJYJYWQOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424238 |

Source

|

| Record name | 3-[(3-fluorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887599-64-6 |

Source

|

| Record name | 3-[(3-fluorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

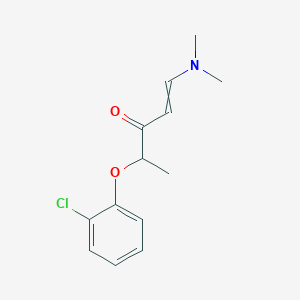

![2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1308823.png)

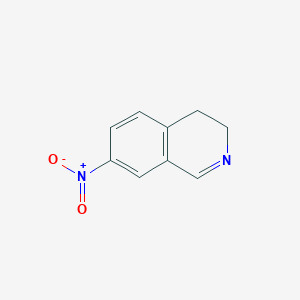

![4-ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B1308833.png)

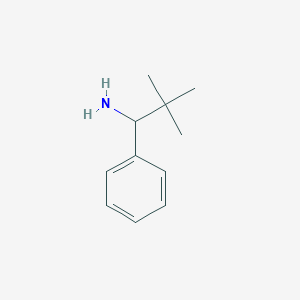

![7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1308851.png)

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol](/img/structure/B1308857.png)

![4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B1308861.png)

![Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B1308879.png)